molecular formula C13H12N2O2S B6414451 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% CAS No. 1261937-93-2

6-Amino-3-(4-methylthiophenyl)picolinic acid, 95%

Cat. No. B6414451
CAS RN: 1261937-93-2
M. Wt: 260.31 g/mol
InChI Key: PDZORWGGWCGXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(4-methylthiophenyl)picolinic acid (6-AMP) is a naturally occurring organic compound that belongs to the class of compounds known as pyridines. It is a white crystalline solid with a melting point of 106-108°C and a molecular weight of 188.2 g/mol. 6-AMP is a common building block in organic synthesis and has been used in a variety of research applications. It is also used as an intermediate in the synthesis of other compounds.

Scientific Research Applications

6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% has been used in a number of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as pyridine derivatives and heterocyclic compounds. It has also been used as a reagent in the synthesis of biologically active compounds, such as antibiotics and antifungals. In addition, 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% has been used as a reactant in the synthesis of pharmaceuticals, such as anticoagulants and anti-inflammatory drugs.

Mechanism of Action

6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% is an organic compound that can act as an acid catalyst in certain reactions. It can catalyze the formation of a variety of organic compounds, such as pyridine derivatives and heterocyclic compounds. In addition, 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% can also catalyze the formation of biologically active compounds, such as antibiotics and antifungals.
Biochemical and Physiological Effects
6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to possess antifungal and anti-inflammatory properties. In addition, 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% has been found to have antioxidant and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% in laboratory experiments is its high reactivity. It can easily react with a variety of organic compounds, making it a useful reagent in the synthesis of a wide range of compounds. In addition, 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% is a relatively inexpensive reagent, making it cost-effective for use in laboratory experiments.
However, there are some limitations to using 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% in laboratory experiments. It is a relatively unstable compound, so it must be stored in an airtight container and used within a short period of time. In addition, 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% can react with water and other polar solvents, so it must be kept away from moisture and other polar solvents.

Future Directions

There are several potential future directions for 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% research. One potential direction is the development of new synthetic methods for the synthesis of 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95%. Another potential direction is the development of new applications for 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95%, such as its use in the synthesis of pharmaceuticals and other biologically active compounds. In addition, further research is needed to explore the biochemical and physiological effects of 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% and its potential therapeutic applications. Finally, further research is needed to identify the potential toxic effects of 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% and to develop methods for its safe and effective use.

Synthesis Methods

6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% can be synthesized by the reaction of 4-methylthiophenol and picolinic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 60-70°C for 1-2 hours. The reaction mixture is then cooled and the product is isolated by crystallization. The yield of the reaction is typically in the range of 75-85%.

properties

IUPAC Name

6-amino-3-(4-methylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-18-9-4-2-8(3-5-9)10-6-7-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZORWGGWCGXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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